molecular formula C19H22ClN3O2 B2493517 N-benzyl-3-[(2-chloro-4,6-dimethylpyridin-3-yl)formamido]-N-methylpropanamide CAS No. 1797952-82-9

N-benzyl-3-[(2-chloro-4,6-dimethylpyridin-3-yl)formamido]-N-methylpropanamide

Cat. No.: B2493517
CAS No.: 1797952-82-9
M. Wt: 359.85
InChI Key: XMMQBDXVURHGSL-UHFFFAOYSA-N
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Description

N-benzyl-3-[(2-chloro-4,6-dimethylpyridin-3-yl)formamido]-N-methylpropanamide is a complex organic compound with a unique structure that includes a benzyl group, a chlorinated pyridine ring, and a formamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-[(2-chloro-4,6-dimethylpyridin-3-yl)formamido]-N-methylpropanamide typically involves multiple steps, starting with the preparation of the chlorinated pyridine derivative. This can be achieved through chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride. The subsequent steps involve the introduction of the formamido group and the benzyl group through amide bond formation and alkylation reactions, respectively. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can significantly increase the efficiency and scalability of the production process. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-[(2-chloro-4,6-dimethylpyridin-3-yl)formamido]-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorinated pyridine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions typically result in the replacement of the chlorine atom with the nucleophile.

Scientific Research Applications

N-benzyl-3-[(2-chloro-4,6-dimethylpyridin-3-yl)formamido]-N-methylpropanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-benzyl-3-[(2-chloro-4,6-dimethylpyridin-3-yl)formamido]-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biological pathways. The exact mechanism depends on the specific application and the molecular structure of the target.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-3-[(2-chloro-4,6-dimethylpyridin-3-yl)formamido]-N-ethylpropanamide
  • N-benzyl-3-[(2-chloro-4,6-dimethylpyridin-3-yl)formamido]-N-propylpropanamide

Uniqueness

N-benzyl-3-[(2-chloro-4,6-dimethylpyridin-3-yl)formamido]-N-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorinated pyridine ring and the formamido group allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-[3-[benzyl(methyl)amino]-3-oxopropyl]-2-chloro-4,6-dimethylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2/c1-13-11-14(2)22-18(20)17(13)19(25)21-10-9-16(24)23(3)12-15-7-5-4-6-8-15/h4-8,11H,9-10,12H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMMQBDXVURHGSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C(=O)NCCC(=O)N(C)CC2=CC=CC=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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